molecular formula C28H28Cl2P2Pd B12358707 1,4-Butylenebis(diphenylphosphine)-palladium dichloride

1,4-Butylenebis(diphenylphosphine)-palladium dichloride

Cat. No.: B12358707
M. Wt: 603.8 g/mol
InChI Key: JQXJBXVWVPVTOO-UHFFFAOYSA-L
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Description

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its efficiency in facilitating cross-coupling reactions, which are essential in organic synthesis. The compound is characterized by its yellow to orange crystalline appearance and is soluble in organic solvents such as chloroform and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is typically synthesized by reacting 1,4-bis(diphenylphosphino)butane with palladium(II) chloride in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include dichloromethane or benzene .

Industrial Production Methods

In industrial settings, the synthesis of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride include organohalides, Grignard reagents, and alkylating agents. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like tetrahydrofuran or toluene .

Major Products

The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The specific products depend on the nature of the reactants and the reaction conditions .

Mechanism of Action

The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H28Cl2P2Pd

Molecular Weight

603.8 g/mol

IUPAC Name

4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride

InChI

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2

InChI Key

JQXJBXVWVPVTOO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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